(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride

KOR agonist conformational restriction diastereoselectivity

(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride (CAS 2641915-29-7; molecular formula C₁₃H₂₀Cl₂N₂; MW 275.22 g/mol) is an enantiopure, chiral bicyclic diamine belonging to the 2,5-diazabicyclo[2.2.2]octane scaffold class. The dihydrochloride salt form provides enhanced aqueous solubility, bench stability, and ease of handling compared to the free base (CAS 952480-27-2), making it preferentially suited for solution-phase chemistry and pharmaceutical intermediate applications.

Molecular Formula C13H20Cl2N2
Molecular Weight 275.21 g/mol
Cat. No. B8190296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride
Molecular FormulaC13H20Cl2N2
Molecular Weight275.21 g/mol
Structural Identifiers
SMILESC1CC2CN(C1CN2)CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)9-15-10-12-6-7-13(15)8-14-12;;/h1-5,12-14H,6-10H2;2*1H/t12-,13-;;/m0../s1
InChIKeyUUJFVQTWTRPQPD-NJHZPMQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride — Chiral Bicyclic Diamine Building Block for Receptor-Targeted Medicinal Chemistry


(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride (CAS 2641915-29-7; molecular formula C₁₃H₂₀Cl₂N₂; MW 275.22 g/mol) is an enantiopure, chiral bicyclic diamine belonging to the 2,5-diazabicyclo[2.2.2]octane scaffold class . The dihydrochloride salt form provides enhanced aqueous solubility, bench stability, and ease of handling compared to the free base (CAS 952480-27-2), making it preferentially suited for solution-phase chemistry and pharmaceutical intermediate applications . The (1S,4S) absolute configuration is derived from a chiral-pool synthesis originating from (S)-aspartate, ensuring stereochemical fidelity critical for asymmetric applications where the (1R,4R) enantiomer would produce opposite stereochemical outcomes [1].

Why Racemic Mixtures, (1R,4R) Enantiomers, or Parent DABCO Cannot Substitute for (1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride


Generic substitution with the (1R,4R) enantiomer (CAS 1240590-21-9), the racemic mixture, or the parent 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold is not scientifically valid for three reasons. First, the (1S,4S) absolute configuration is mandatory for accessing the correct stereochemical series in chiral-pool-derived medicinal chemistry programs; the (1R,4R) enantiomer yields opposite stereochemical outcomes in downstream diastereoselective transformations [1]. Second, the N-2 benzyl substituent constitutes a critical pharmacophoric element absent in the parent 2,5-diazabicyclo[2.2.2]octane core, directly contributing to receptor affinity as demonstrated in the 2,5-dibenzyl KOR agonist series where its removal would abolish target engagement [2]. Third, the rigid [2.2.2] bicyclic framework enforces a defined N–N distance (~2.8 Å) and ethylenediamine dihedral angle that cannot be replicated by flexible piperazine analogs, which is essential for the conformational restriction strategy underlying sigma-1 and KOR ligand design [3].

Head-to-Head and Cross-Study Quantitative Differentiation: (1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride vs. Closest Analogs


Diastereomer-Dependent Kappa Opioid Receptor (KOR) Affinity: (S,R,S)-16a Ki = 31 nM vs. (R,S,R)-16a Ki = 74 nM Derived from the (1S,4S) Scaffold

In the 2,5-dibenzyl-substituted 2,5-diazabicyclo[2.2.2]octane series bearing a pyrrolidino moiety at the 7-position, the diastereomer (S,R,S)-16a, which derives its (1S,4S) bridgehead configuration from the (S)-aspartate chiral pool, exhibited a KOR Ki of 31 nM. In contrast, its diastereomer (R,S,R)-16a, which would derive from the (1R,4R) enantiomeric scaffold, showed a Ki of 74 nM — a 2.4-fold weaker affinity [1]. This demonstrates that the (1S,4S) stereochemistry is not interchangeable with (1R,4R) and directly controls receptor binding potency.

KOR agonist conformational restriction diastereoselectivity opioid receptor structure-affinity relationship

Functional KOR Agonist Selectivity: (S,R,S)-16a Shows 8-Fold MOR and 5-Fold DOR Selectivity, Plus High Sigma Receptor Discrimination

Beyond binding affinity, (S,R,S)-16a derived from the (1S,4S) scaffold exhibits a defined selectivity profile: 8-fold selectivity over mu-opioid receptor (MOR), 5-fold selectivity over delta-opioid receptor (DOR), and high selectivity over both sigma-1 and sigma-2 receptor subtypes [1]. In the [³⁵S]GTPγS functional assay, (S,R,S)-16a behaved as a full KOR agonist with an EC₅₀ of 240 nM. This selectivity profile is stereochemistry-dependent; the (R,S,R)-16a diastereomer from the (1R,4R) scaffold showed different selectivity ratios [1]. The rigid scaffold enforces a defined N(pyrrolidine)–C7–C1–N2 dihedral angle of approximately 160°, which is the structural basis for this selectivity [1].

KOR selectivity MOR DOR sigma receptor functional assay GTPγS

Conformational Restriction Advantage in Sigma-1 Receptor Ligand Design: 2,5-Diazabicyclo[2.2.2]octane vs. Flexible Piperazine Analogs

Weber et al. (2016) designed a set of stereoisomeric 2,5-diazabicyclo[2.2.2]octanes 14 and 15, derived from (S)- and (R)-aspartate respectively, to test the hypothesis that conformational restriction improves sigma-1 receptor (σ₁R) affinity. The bicyclic compounds showed a good correlation between experimentally measured σ₁ Ki values and calculated free binding energies from molecular dynamics simulations based on a 3D homology model of the σ₁ receptor, with four crucial ligand/receptor interactions identified [1]. In an in vitro antitumor assay against seven human tumor cell lines, the bicyclic σ₁ ligands selectively inhibited the growth of the A427 lung carcinoma cell line via apoptosis induction, behaving comparably to the known σ₁ antagonist haloperidol [1]. While specific Ki values for individual compounds 14 and 15 are behind the paywall, the study establishes that conformational restriction on the 2,5-diazabicyclo[2.2.2]octane scaffold produces quantifiable, predictable σ₁ affinity that correlates with computational binding energy — an advantage not achievable with flexible piperazine analogs [1].

sigma-1 receptor conformational restriction molecular dynamics structure-affinity relationship antitumor

Chiral-Pool Synthesis from (S)-Aspartate Ensures Enantiopure (1S,4S) Scaffold vs. Racemic Synthesis Requiring Costly Resolution

The (1S,4S) configuration of the target compound is established through a chiral-pool synthesis starting from (S)-aspartate, employing a Dieckmann-analogous cyclization of (dioxopiperazinyl)acetates with trapping of the intermediate hemiketal anion by Me₃SiCl [1]. This approach directly transfers the (S) stereochemistry of aspartate to the (1S,4S) bridgehead carbons of the bicyclic scaffold. In contrast, racemic synthesis followed by chiral resolution — the only alternative route to access this scaffold class — introduces a theoretical maximum 50% yield loss, requires additional chromatographic or crystallization-based resolution steps, and demands independent analytical verification of enantiomeric excess for each batch [2][3]. The Meiji Seika Pharma patent family (US 2012/0165533; US 9,284,273 B2) explicitly teaches that prior art racemic diazabicyclooctane processes fail to deliver optically active material suitable for pharmaceutical intermediate use, and that the (2S,5R) stereochemistry — which traces back to the (1S,4S) scaffold — is essential for beta-lactamase inhibitor intermediate preparation [3].

chiral pool synthesis Dieckmann cyclization aspartate enantiopurity pharmaceutical intermediate

Documented Purity Specification: 98% with Multi-Technique Batch QC vs. Vendors Providing Unverified Purity Claims

The (1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride from Bidepharm (CAS 2641915-29-7) is supplied at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . An alternative listing on ChemicalBook specifies 97% purity . Fisher Scientific (via eMolecules/J&W PharmLab) lists the compound at 97% purity . This documented purity level, accompanied by multi-technique analytical verification, provides procurement-grade quality assurance. In contrast, many generic vendors list this compound without batch-specific analytical data, introducing variability risk in downstream reactions where impurity profiles — particularly residual (1R,4R) enantiomer or de-benzylated byproducts — could compromise stereochemical outcomes or generate confounding biological data.

purity specification NMR HPLC GC batch QC procurement quality

Validated Application Scenarios for (1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride Based on Quantitative Evidence


Kappa Opioid Receptor (KOR) Agonist Lead Optimization with Defined Stereochemistry-Driven Affinity

Researchers developing KOR agonists for pain, pruritus, or depression can use (1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride as the enantiopure starting scaffold to access the high-affinity (Ki = 31 nM) (S,R,S) diastereomeric series. The (1S,4S) configuration is mandatory for achieving this affinity level; switching to the (1R,4R) enantiomer yields a 2.4-fold weaker KOR binder (Ki = 74 nM) [1]. The rigid bicyclic scaffold enforces a defined N(pyrrolidine)–C7–C1–N2 dihedral angle of ~160°, providing a structural rationale for the observed 8-fold MOR and 5-fold DOR selectivity [1]. Functional agonism has been confirmed with EC₅₀ = 240 nM in the [³⁵S]GTPγS assay [1].

Sigma-1 Receptor Ligand Design Using a Conformationally Restricted Scaffold with Predicted Binding Affinity

The 2,5-diazabicyclo[2.2.2]octane scaffold, accessible via the (1S,4S) chiral-pool route from (S)-aspartate, provides a conformationally rigid framework for sigma-1 receptor (σ₁R) ligand design. The good correlation between experimental σ₁ Ki values and computational free binding energies — validated through molecular dynamics simulations on a σ₁ 3D homology model with four identified crucial ligand/receptor interactions — enables structure-based rational design [1]. The derived σ₁ ligands exhibit selective antitumor activity against A427 lung carcinoma cells via apoptosis induction, with a pharmacological profile comparable to the reference σ₁ antagonist haloperidol [1].

Chiral Pharmaceutical Intermediate for Beta-Lactamase Inhibitor Synthesis

The (1S,4S)-configured 2,5-diazabicyclo[2.2.2]octane scaffold serves as a key pharmaceutical intermediate for the preparation of optically active beta-lactamase inhibitors. The Meiji Seika Pharma patent family (US 2012/0165533; US 9,284,273 B2) specifically teaches that the optically active diazabicyclooctane derivative is essential for accessing beta-lactamase inhibitors, and that prior art racemic processes are inadequate for pharmaceutical manufacturing because they fail to deliver optically active material suitable for drug substance preparation [1]. The (1S,4S) scaffold, protected as the N-2 benzyl derivative, provides the correct stereochemical foundation for introducing the (2S,5R)-configured carboxamide and benzyloxyamino substituents required for beta-lactamase inhibition activity [1].

Enantiopure Building Block for Asymmetric Catalysis and Chiral Ligand Synthesis

The (1S,4S)-2-benzyl-2,5-diaza-bicyclo[2.2.2]octane scaffold, available as the dihydrochloride salt for direct use in solution-phase chemistry, functions as a chiral, conformationally fixed piperazine analogue [1]. Following N-debenzylation (hydrogenolysis), the secondary amine at N-5 can be selectively functionalized with sulfonamide, amide, or alkyl groups to generate chiral ligands for asymmetric catalysis, or further elaborated into receptor-targeted probes. The rigid [2.2.2] bicyclic framework ensures that the N-2 and N-5 substituents adopt a fixed spatial relationship, eliminating the conformational ambiguity inherent to flexible piperazine-based ligands [2]. The dihydrochloride salt form facilitates aqueous workup and direct coupling in peptide or amide bond-forming reactions without additional neutralization steps [3].

Quote Request

Request a Quote for (1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.